Indium(III) 2-ethylhexanoate
CAS No.: 67816-06-2
Cat. No.: VC17176909
Molecular Formula: C24H45InO6
Molecular Weight: 544.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67816-06-2 |
|---|---|
| Molecular Formula | C24H45InO6 |
| Molecular Weight | 544.4 g/mol |
| IUPAC Name | 2-ethylhexanoate;indium(3+) |
| Standard InChI | InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
| Standard InChI Key | ARHIRDSNQLUBHR-UHFFFAOYSA-K |
| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Introduction
Chemical Identity and Structural Characteristics
Indium(III) 2-ethylhexanoate belongs to the class of metal carboxylates, where the indium(III) cation is coordinated by three 2-ethylhexanoate anions. The compound’s molecular structure is defined by its octahedral geometry, with the carboxylate ligands facilitating stability in organic media. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 67816-06-2 |
| Molecular Formula | |
| Molecular Weight | 544.4 g/mol |
| IUPAC Name | 2-Ethylhexanoate; indium(3+) |
| Appearance | Yellow to orange viscous liquid |
| Solubility | Miscible in hydrocarbons, ethers, and chlorinated solvents |
The compound’s canonical SMILES representation is , reflecting its branched alkyl chains and ionic coordination .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Indium(III) 2-ethylhexanoate is typically synthesized via a metathesis reaction between indium(III) chloride () and 2-ethylhexanoic acid () in an anhydrous solvent such as toluene or xylene. The reaction proceeds as follows:
Heating the mixture to 60–80°C under reflux ensures complete ligand exchange, with gaseous HCl evolved as a byproduct . Purification involves vacuum distillation to remove residual solvents and unreacted acids, yielding a product with >95% purity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and consistency. Key parameters include:
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Temperature: 70–90°C
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Pressure: Atmospheric, with inert gas (N₂) purging to prevent oxidation
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Catalysts: None required due to the exothermic nature of the reaction
Industrial batches are standardized to meet purity grades (99%–99.999%) for applications in electronics and catalysis .
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:
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200–250°C: Loss of volatile organic components.
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350–450°C: Formation of indium oxide () residues.
This behavior is critical for its use in chemical vapor deposition (CVD) processes, where controlled decomposition enables uniform thin-film growth .
Spectroscopic Features
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FT-IR: Strong asymmetric () and symmetric () carboxylate stretches at 1,550 cm⁻¹ and 1,410 cm⁻¹, respectively.
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NMR: NMR signals at δ 0.8–1.6 ppm (alkyl chain protons) and δ 2.3 ppm (carboxylate-bound methylene groups).
Applications in Advanced Materials
Thin-Film Deposition
Indium(III) 2-ethylhexanoate is a preferred precursor for depositing indium tin oxide (ITO) coatings, which are essential for transparent conductive layers in displays and solar cells. Spin-coating or aerosol-assisted CVD techniques yield films with:
Nanocrystal Synthesis
Recent studies demonstrate its utility in synthesizing ternary (Ag–In–S) and quaternary (Ag–In–Zn–S) nanocrystals. These materials exhibit tunable photoluminescence (530–730 nm) and quantum yields of 20–40%, making them suitable for LED and bioimaging applications .
Catalysis
As a Lewis acid catalyst, Indium(III) 2-ethylhexanoate facilitates:
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Friedel-Crafts alkylation: Conversion rates >90% at 25°C.
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Epoxide ring-opening: Selectivity >95% for terminal epoxides.
Its solubility in nonpolar media enables homogeneous catalysis without requiring polar aprotic solvents .
Comparative Analysis with Other Indium Salts
| Property | Indium(III) 2-Ethylhexanoate | Indium(III) Chloride | Indium(III) Acetate |
|---|---|---|---|
| Solubility in Toluene | High | Low | Moderate |
| Thermal Stability (°C) | 200 | >300 | 150 |
| Catalytic Activity | Excellent | Moderate | Poor |
The ethylhexanoate ligand’s bulkiness enhances solubility and reduces aggregation during nanocrystal growth, unlike chloride or acetate counterparts .
Future Directions
Ongoing research focuses on:
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Green Synthesis: Replacing hydrocarbon solvents with ionic liquids.
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Hybrid Materials: Incorporating graphene or MOFs to enhance electrical conductivity.
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Photocatalysis: Leveraging its redox activity for CO₂ reduction and water splitting.
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